molecular formula C17H13Cl2N3OS B2948952 N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-05-5

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2948952
CAS No.: 851079-05-5
M. Wt: 378.27
InChI Key: PFPWNZHVLCEPGS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether backbone. The molecule comprises a 4-chlorophenyl acetamide group linked via a sulfanyl bridge to a 1-(3-chlorophenyl)-1H-imidazole moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-12-4-6-14(7-5-12)21-16(23)11-24-17-20-8-9-22(17)15-3-1-2-13(19)10-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPWNZHVLCEPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as acetonitrile, acetone, dichloroethane, and toluene, with the yield increasing as the solvent polarity decreases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and chlorophenyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Imidazole Substituents on Acetamide Molecular Weight (g/mol) Key Structural Differences
Target Compound 1-(3-Chlorophenyl) N-(4-Chlorophenyl) 406.30 (calculated) Baseline structure with dual chloro groups on phenyl rings.
2-{[1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide 1-Allyl, 5-(4-Bromophenyl) N-(4-Chlorophenyl) 462.79 Bromine substitution at position 5 and allyl group may enhance steric bulk and lipophilicity.
2-[[5-(4-Chlorophenyl)-1-(2-Methoxyethyl)-1H-Imidazol-2-yl]Sulfanyl]-N-(2-Thienylmethyl)Acetamide 1-(2-Methoxyethyl) N-(2-Thienylmethyl) 421.96 Methoxyethyl and thiophene groups increase polarity, potentially altering solubility.
N-(4-Chlorophenyl)-2-[(1-Methyl-5-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide 1-Methyl, 5-Phenyl N-(4-Chlorophenyl) 398.88 (calculated) Methyl group reduces steric hindrance; phenyl substitution may enhance π-π interactions.
N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide 5-(4-Chlorophenyl) N-(4-Chlorophenyl) 494.55 Additional 4-chlorophenyl on imidazole increases halogen density and molecular weight.

Physicochemical Properties

  • Lipophilicity : The target compound’s dual chloro-substitution likely increases logP compared to analogs with methoxy or thiophene groups . Bromine in the 4-bromophenyl analog further elevates hydrophobicity.
  • Hydrogen Bonding : Analogs with pyrimidine-sulfanyl groups (e.g., compounds in ) exhibit intramolecular N–H⋯N hydrogen bonds, forming S(7) ring motifs. The target compound lacks this feature but may engage in intermolecular halogen bonding due to Cl substituents.
  • Crystallography : In related structures (e.g., ), dihedral angles between aromatic rings range from 44.5° to 77.5°, influencing molecular packing. The target compound’s planar amide group may adopt similar conformational flexibility.

Biological Activity

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C24H22ClN3O4SC_{24}H_{22}ClN_3O_4S with a molecular weight of approximately 499.94 g/mol. The structure features a chloro-substituted phenyl ring and an imidazole moiety linked through a sulfur atom, which is significant for its biological activity.

PropertyValue
Molecular FormulaC24H22ClN3O4S
Molecular Weight499.94 g/mol
InChI KeyVBMOBDLWCSGWOG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and imidazole derivatives with acetic acid under controlled conditions. The synthesis pathway often includes steps for purification and characterization using techniques like NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated that derivatives bearing halogenated phenyl groups, particularly those with para substitutions, showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness is attributed to their lipophilicity, allowing them to penetrate bacterial membranes effectively .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against MRSAActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl)-2-acetamideStrongModerateModerate
N-(3-chlorophenyl)-2-acetamideModerateWeakModerate
N-(4-fluorophenyl)-2-acetamideStrongModerateWeak

Enzyme Inhibition

In addition to antimicrobial activity, compounds similar to this compound have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

A recent study reported that certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent inhibitory effects compared to standard inhibitors .

Table 2: Enzyme Inhibition Potency

CompoundIC50 (µM) against Urease
Compound A (reference)21.25
N-(4-chlorophenyl)-2-acetamide2.14
N-(3-chlorophenyl)-2-acetamide6.28

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the positioning of substituents on the aromatic rings. Studies utilizing quantitative structure-activity relationship (QSAR) models have shown that specific substitutions enhance lipophilicity and membrane permeability, which are critical for antimicrobial efficacy .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of chloroacetamides against various pathogens, confirming that those with para-substituted phenyl groups were particularly effective against Gram-positive strains.
  • Enzyme Inhibition : Another investigation focused on the inhibition of urease by synthesized compounds, revealing that modifications at the imidazole position significantly improved inhibitory activity.

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